(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves the condensation of a thiazole derivative with a pyridine derivative under specific reaction conditions. Common reagents used in the synthesis include dimethylamine, thiazole, and pyridine derivatives. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced pyridine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, targeting specific biological pathways or receptors.
Industry
The compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(dimethylamino)-1-[2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16(2)7-5-11(17)12-9-15-13(18-12)10-4-3-6-14-8-10/h3-9H,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEBGCXQSYPOJX-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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